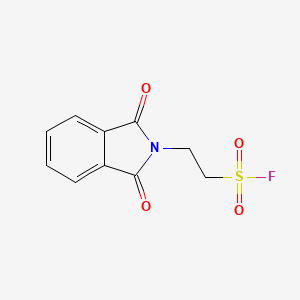

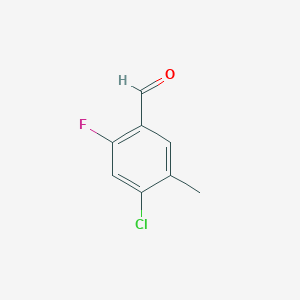

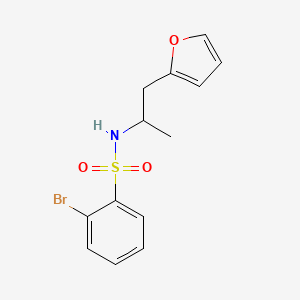

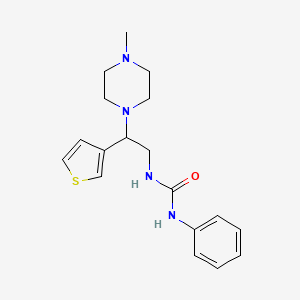

![molecular formula C14H9Cl3O2 B2487045 3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde CAS No. 443126-28-1](/img/structure/B2487045.png)

3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves the reaction of precursor substances to form the desired chemical structure. For instance, the preparation of (E)-4-[4-(4-Chlorobenzyloxy)benzylideneamino]-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one, which shares a similar structural motif, was achieved through the reaction of 4-amino-1,5-dimethyl-2-phenylpyrazol-3-one and 4-(4-chlorobenzyloxy)benzaldehyde, demonstrating the interplay of molecular components to achieve complex structures (Tuoping Hu, 2006).

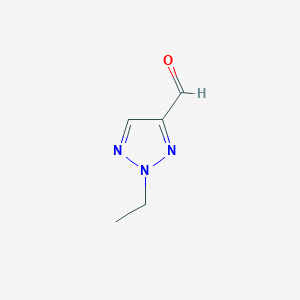

Molecular Structure Analysis

The molecular structure of compounds in this category is characterized by specific spatial arrangements and bond angles, contributing to their chemical behavior. The molecular structure of related compounds, such as the one synthesized by Hu (2006), reveals substituted benzaldehyde groups making dihedral angles with adjacent rings, illustrating the complex three-dimensional arrangement of atoms within the molecule.

Chemical Reactions and Properties

Chemical reactions involving 3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde and similar compounds can be diverse, depending on the functional groups present and the reaction conditions. For example, the regioselective protection of hydroxyl groups in related compounds shows the specificity of chemical reactions, yielding products with precise modifications (G. Plourde & R. R. Spaetzel, 2002).

Physical Properties Analysis

The physical properties of such compounds, including melting points and solubility, can be determined through experimental methods. For instance, the synthesis of related compounds and the measurement of their physical properties provide insight into the material characteristics that influence their handling and application in further chemical reactions (Liu Guang-ming, 2010).

Wissenschaftliche Forschungsanwendungen

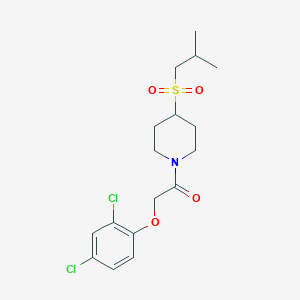

1. Chemical Synthesis and Protecting Groups

Research by Plourde and Spaetzel (2002) in "Molecules: A Journal of Synthetic Chemistry and Natural Product Chemistry" highlights the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxy-benzaldehyde, using various protecting groups including 3,4-dichlorobenzyl. This method is crucial for the synthesis of complex organic compounds where selective reactivity is required (Plourde & Spaetzel, 2002).

2. Catalysis and Oxidation Reactions

In the field of catalysis, research on the oxidation of benzyl alcohol to benzaldehyde provides insights into the application of similar compounds. Sharma et al. (2012) in "Catalysis Communications" discussed how the oxidative property of mesoporous Ti-SBA-15 is enhanced by treatment with chlorosulfonic acid, demonstrating a threefold increase in benzyl alcohol conversion to benzaldehyde (Sharma, Soni, & Dalai, 2012).

3. Organic Synthesis

Research on the synthesis of heterocyclic compounds also provides relevant insights. Majo and Perumal (1996) in "The Journal of Organic Chemistry" explored the one-pot synthesis of heterocyclic beta-chlorovinyl aldehydes, including 3-Chloro-1H-indole-2-carboxaldehydes, demonstrating the versatility of such compounds in organic synthesis (Majo & Perumal, 1996).

4. Antimicrobial Applications

Talybov, Akhmedova, and Yusubov (2022) in "SOCAR Proceedings" explored the synthesis of trans-2-benzyloxy-3(4-chloro(bromophenyl)oxiranes from chloromethylbenzyl ether and chloro(bromo)-substituted benzaldehydes. The compounds synthesized showed potential as antimicrobial additives for lubricating oils and fuels, indicating the biomedical relevance of such compounds (Talybov, Akhmedova, & Yusubov, 2022).

Safety and Hazards

Wirkmechanismus

Target of Action

The compound contains a benzaldehyde group, which is commonly used as a key building block in the synthesis of Schiff base ligands . These ligands can bind to various biological targets, but without specific studies, it’s hard to identify the primary targets of this compound.

Mode of Action

The mode of action would depend on the specific biological target. Benzaldehyde derivatives can participate in various chemical reactions, such as nucleophilic substitution . .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For example, the compound’s storage temperature is typically ambient temperature .

Eigenschaften

IUPAC Name |

3-chloro-4-[(3,4-dichlorophenyl)methoxy]benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3O2/c15-11-3-1-10(6-12(11)16)8-19-14-4-2-9(7-18)5-13(14)17/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBIMRAYVDRKCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1COC2=C(C=C(C=C2)C=O)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-bromo-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)furan-2-carboxamide](/img/structure/B2486966.png)

![4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)-N-[4-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2486968.png)

![3-[(2-chlorophenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2486972.png)

![1,4-Bis([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane](/img/structure/B2486974.png)

![5-bromo-2-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2486975.png)

![(1R,5S)-8-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/no-structure.png)

![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2486985.png)